Methyl 3,4-dimethoxy-5-nitrobenzoate
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Overview
Description
“Methyl 3,4-dimethoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO6 . It has a molecular weight of 241.2 .
Synthesis Analysis
The synthesis of similar compounds involves the nitration of methyl benzoate, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . A specific example involves the preparation of 3,4-dimethoxy-5-nitrobenzoic acid from methyl 4-hydroxy-3-methoxy-5-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11NO6/c1-15-8-5-6 (10 (12)17-3)4-7 (11 (13)14)9 (8)16-2/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a brown granular powder .Scientific Research Applications
Applications in Solubility and Thermodynamic Studies
Solubility Determination and Thermodynamic Modeling : Methyl 3,4-dimethoxy-5-nitrobenzoate’s solubility has been studied in various organic solvents. For instance, the solubility of 3-methyl-4-nitrobenzoic acid, a related compound, was determined in several organic solvents, and it was found that the solubility increased with temperature. Such studies are crucial for understanding the dissolution process and for optimizing the purification process of these compounds (Wu et al., 2016).
Abraham Model Solute Descriptors : The Abraham model solute descriptors for related compounds like 3-methyl-4-nitrobenzoic acid have been computed based on measured solubility data in different solvents. This is significant for understanding the interaction of these compounds with various solvents and for their application in different chemical processes (Acree et al., 2017).
Applications in Synthesis and Drug Development
Intermediate in Synthesis : this compound and its derivatives are used as intermediates in the synthesis of complex organic compounds. For instance, it was used in the synthesis of coenzyme Q and related compounds through various chemical reactions (Sato et al., 1972). Such compounds are crucial in biochemical processes and drug development.
Impact on Topoisomerase-I Targeting Activity : The nitro and amino substitution in the structure of related compounds like 5H-dibenzo[c,h][1,6]naphthyridin-6-ones, which resemble this compound, has been studied for its effect on topoisomerase-I targeting activity and cytotoxicity. This research is particularly relevant in the field of cancer therapy, where topoisomerase inhibitors are used as chemotherapy agents (Singh et al., 2003).
Catalytic Oxidation Studies : The catalytic oxidation of related compounds like 2,4-(dimethylnitrobenzene) to produce 3-methyl-4-nitrobenzoic acid is studied for optimizing yield and understanding the reaction mechanism. These findings are essential for industrial synthesis and the production of fine chemicals (Cai & Shui, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Properties
IUPAC Name |
methyl 3,4-dimethoxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-5-6(10(12)17-3)4-7(11(13)14)9(8)16-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSPPWMPFLPNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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